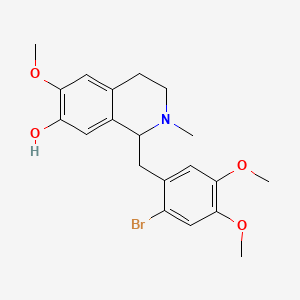

1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

A-69024 es un antagonista altamente selectivo del receptor de dopamina D-1. Es conocido por su especificidad y alta afinidad hacia el receptor de dopamina D-1, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de A-69024 implica múltiples pasos, comenzando con los derivados de bencilo apropiados. Los pasos clave incluyen la bromación, la metoxilación y la formación del anillo de tetrahidroisoquinolina. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos como el dimetilsulfóxido y catalizadores como el paladio sobre carbón .

Métodos de producción industrial

La producción industrial de A-69024 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, y con frecuencia implica cromatografía líquida de alto rendimiento para la purificación. El uso de reactores automatizados y química de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

A-69024 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de halógeno son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de A-69024, que pueden analizarse más a fondo por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 408.286 g/mol. The presence of bromine and methoxy groups contributes to its chemical reactivity and biological activity. The tetrahydroisoquinoline core structure is known for its potential therapeutic effects.

Neuropharmacological Applications

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant neuroprotective properties. Specifically, 1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its binding affinity to dopamine D1 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. A study highlighted the compound's potential as a selective radiotracer for imaging dopamine D1 receptors in vivo, suggesting its utility in both diagnostic and therapeutic contexts .

Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies have demonstrated that it can interfere with the mitotic machinery of cancer cells by disrupting microtubule dynamics. This property positions it as a candidate for further development in cancer therapeutics. For instance, related compounds have exhibited sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa and MCF7 .

Antioxidant Properties

Tetrahydroisoquinoline derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its radical scavenging activity . This property is particularly valuable in preventing oxidative stress-related diseases.

Case Study 1: Neuroprotection

A study involving the synthesis and evaluation of various tetrahydroisoquinoline derivatives found that this compound exhibited significant neuroprotective effects in cellular models of neurodegeneration. The compound was shown to enhance dopamine release and improve neuronal survival under stress conditions .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Selective binding to dopamine D1 receptors; potential for Parkinson's treatment |

| Antitumor Activity | Disruption of microtubule dynamics; effective against HeLa and MCF7 cells |

| Antioxidant Activity | Radical scavenging properties; potential in oxidative stress prevention |

Mecanismo De Acción

A-69024 ejerce sus efectos uniéndose selectivamente al receptor de dopamina D-1, bloqueando así la acción de la dopamina. Esta inhibición afecta varias vías de señalización asociadas con el receptor de dopamina D-1, lo que lleva a una actividad neuronal alterada y respuestas conductuales .

Comparación Con Compuestos Similares

Compuestos similares

SCH-23390: Otro antagonista selectivo del receptor de dopamina D-1.

SKF-38393: Un agonista parcial del receptor de dopamina D-1.

NO-0756: Un antagonista selectivo del receptor de dopamina D-1.

Unicidad

A-69024 es único debido a su alta selectividad y afinidad por el receptor de dopamina D-1, lo que lo convierte en una opción preferida para estudios neurofarmacológicos detallados. Su estructura no benzazepínica también lo distingue de otros antagonistas del receptor de dopamina D-1 .

Actividad Biológica

1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features multiple functional groups, including bromine and methoxy substituents, which contribute to its chemical reactivity and biological activity. The tetrahydroisoquinoline core suggests potential applications in medicinal chemistry, particularly in drug development.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C19H22BrNO4 |

| Molecular Weight | 408.286 g/mol |

| CAS Number | 58939-37-0 |

| LogP | 3.9388 |

| PSA (Polar Surface Area) | 59.95 |

Biological Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell growth.

- Neuroprotective Properties : Some derivatives demonstrate protective effects on neuronal cells.

- Binding Affinity : Interaction studies have shown that this compound has a high binding affinity to various biological targets.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chloro-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of Bromine | Similar anticancer effects |

| 1-(2-Bromo-3-methoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Neuroprotective properties |

| 1-(2-Bromo-4-fluorobenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine substitution | Potentially enhanced receptor binding |

The biological activity of this compound can be attributed to its structural features that allow for interaction with various receptors and enzymes. The compound's ability to bind to neurotransmitter receptors suggests its potential in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of tetrahydroisoquinoline derivatives:

- Anticancer Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures inhibited cell proliferation in breast cancer models.

- Neuroprotective Effects : A study focused on the neuroprotective properties of tetrahydroisoquinolines showed that they could mitigate oxidative stress in neuronal cells.

- Binding Studies : Docking studies revealed that the compound has a significant binding affinity for dopamine receptors, indicating its potential use in treating conditions like Parkinson's disease.

Propiedades

Número CAS |

58939-37-0 |

|---|---|

Fórmula molecular |

C20H24BrNO4 |

Peso molecular |

422.3 g/mol |

Nombre IUPAC |

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |

Clave InChI |

YVBUTIYRCMQJHW-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.